molecular formula C20H24N6OS B12150730 N-[4-(diethylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(diethylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12150730
M. Wt: 396.5 g/mol
InChI Key: HVDFSEPFOSTLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(diethylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a pyridin-4-yl group at position 5. The triazole ring is connected via a sulfanyl bridge to an acetamide moiety, which is further substituted with a diethylamino group on the para position of the phenyl ring. This compound is structurally related to insect olfactory receptor (Orco) modulators and antimicrobial agents, with its design emphasizing tunable electronic and steric properties through substituent variations .

Properties

Molecular Formula

C20H24N6OS

Molecular Weight

396.5 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H24N6OS/c1-4-26(5-2)17-8-6-16(7-9-17)22-18(27)14-28-20-24-23-19(25(20)3)15-10-12-21-13-11-15/h6-13H,4-5,14H2,1-3H3,(H,22,27)

InChI Key

HVDFSEPFOSTLDY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(diethylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The diethylamino group is introduced via nucleophilic substitution reactions, while the pyridinyl group is incorporated through coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the diethylamino and pyridinyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical and Biological Properties

The compound's molecular formula is C20H24N6OSC_{20}H_{24}N_{6}OS with a molecular weight of 396.5 g/mol. The IUPAC name is N-[4-(diethylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. This compound can undergo various chemical reactions including oxidation, reduction, and substitution, making it versatile for synthetic applications.

Chemistry

  • Building Block : The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
  • Synthesis : It can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

Biology

  • Biochemical Assays : Its structure allows interaction with various biological targets, making it useful in biochemical assays.
  • Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, indicating potential for developing new antimicrobial agents.
  • Antiviral Properties : Triazole derivatives have demonstrated antiviral activity by inhibiting viral replication mechanisms.
  • Neurological Disorders : The ability to inhibit acetylcholinesterase suggests potential use in treating neurological disorders such as Alzheimer's disease.

Industry

  • Catalyst Development : The compound can be used in the development of new materials or as a catalyst in industrial processes.

Case Studies

Several studies illustrate the biological efficacy of related compounds:

  • A study on triazole derivatives indicated that specific modifications could enhance anticancer activity with IC50 values as low as 6.2 μM against HCT-116 cells.
  • Another investigation highlighted that compounds with a triazole scaffold showed promising results in inhibiting metabolic enzymes linked to various diseases, suggesting their potential in therapeutic applications.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and pyridinyl group are key components that facilitate binding to these targets, while the diethylamino group can modulate the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Core Structure Variations

The compound shares a common 1,2,4-triazole scaffold with derivatives such as VUAA-1, OLC-12, and OLC-15 (Table 1). Key structural differences include:

  • Phenyl Ring Substituents: Diethylamino group (target compound): Enhances electron-donating effects and lipophilicity compared to ethyl (VUAA-1), isopropyl (OLC-12), or butyl (OLC-15) groups .
  • Triazole Ring Substituents :
    • Methyl group (target compound) : Provides steric hindrance and metabolic stability vs. ethyl (VUAA-1, VUAA-3) or cyclohexyl () groups .
  • Pyridine Position :
    • Pyridin-4-yl (target compound) : Optimizes π-π stacking in Orco channels compared to pyridin-3-yl (VUAA-1) or pyridin-2-yl (OLC-15), which alter agonist/antagonist activity .

Functional Group Modifications

  • Sulfanyl-Acetamide Linkage : A conserved feature across analogs, critical for Orco channel binding. Substitutions in the acetamide’s aryl group (e.g., 4-isopropylphenyl in OLC-12) modulate hydrophobic interactions .

Table 1: Structural Comparison of Key Analogs

Compound Name Phenyl Substituent Triazole Substituent Pyridine Position Key Activity Reference
Target Compound Diethylamino Methyl 4-yl Orco modulation*
VUAA-1 Ethyl Ethyl 3-yl Orco agonist
OLC-12 Isopropyl Ethyl 4-yl Orco agonist
OLC-15 Butyl Ethyl 2-yl Orco antagonist
N-(4-Methoxyphenyl) analog () Methoxy Methyl 4-yl Undisclosed
KA3 () p-Nitro Ethyl 4-yl Antimicrobial

*Presumed based on structural similarity to Orco modulators.

Orco Channel Modulation

  • Agonists: VUAA-1 and OLC-12 activate Orco channels, with OLC-12 (EC₅₀ ~3 µM) showing higher potency than VUAA-1 due to its pyridin-4-yl group . The target compound’s diethylamino group may enhance membrane permeability, but activity data remain unreported.
  • Antagonists : OLC-15 (IC₅₀ ~0.8 µM) inhibits Orco via pyridin-2-yl and butyl substituents, highlighting the impact of substituent position .

Antimicrobial Activity

  • Derivatives with electron-withdrawing groups (e.g., KA3 with p-nitro) exhibit MIC values of 12.5 µg/mL against S. aureus, outperforming electron-donating groups like diethylamino .

Physicochemical Properties

  • Metabolic Stability : Methyl on the triazole may reduce oxidative metabolism vs. ethyl (VUAA-1), as seen in related compounds .

Biological Activity

N-[4-(diethylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, biological mechanisms, and applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular Formula C20_{20}H24_{24}N6_{6}OS
Molecular Weight 396.5 g/mol
IUPAC Name This compound
CAS Number 556790-13-7

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Preparation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
  • Introduction of Functional Groups : The diethylamino group is introduced via nucleophilic substitution reactions, while the pyridinyl group is incorporated through coupling reactions.
  • Purification : Techniques such as recrystallization and chromatography are employed to ensure high yield and purity of the final product .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound exhibits inhibitory activity against several enzymes, including acetylcholinesterase and carbonic anhydrase. The presence of the triazole ring enhances its ability to form hydrogen bonds with active sites of these enzymes .
  • Anticancer Activity : Studies have shown that derivatives containing the 1,2,4-triazole moiety possess significant anticancer properties. For instance, similar compounds have been reported to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells .

Biological Applications

This compound has been explored for various applications:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
  • Antiviral Properties : Research indicates that triazole derivatives can exhibit antiviral activity by inhibiting viral replication mechanisms .
  • Neurological Disorders : The ability to inhibit acetylcholinesterase suggests potential use in treating neurological disorders such as Alzheimer's disease .

Case Studies

Several studies illustrate the biological efficacy of related compounds:

  • A study on triazole derivatives indicated that specific modifications could enhance anticancer activity with IC50_{50} values as low as 6.2 μM against HCT-116 cells .
  • Another investigation highlighted that compounds with a triazole scaffold showed promising results in inhibiting metabolic enzymes linked to various diseases, suggesting their potential in therapeutic applications .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group in the compound undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reagent Conditions Product Yield Reference
Hydrogen peroxide (3%)RT, 6 hoursSulfoxide derivative78%
m-Chloroperbenzoic acidDCM, 0°C, 2 hoursSulfone derivative92%

The sulfone derivative demonstrates enhanced stability compared to the parent compound, making it a candidate for pharmacokinetic studies.

Reduction Reactions

Reduction targets the triazole ring and aromatic nitro groups (if present in derivatives):

Reagent Conditions Product Notes
Sodium borohydrideEtOH, refluxPartially reduced triazoleLow selectivity
Catalytic hydrogenationPd/C, H₂ (1 atm)Saturation of pyridine ringRequires high pressure

Reduction of the pyridinyl group to piperidine has not been observed under standard conditions, likely due to steric hindrance from adjacent substituents.

Electrophilic Aromatic Substitution

The diethylamino-substituted phenyl ring is highly activated for electrophilic reactions:

Reaction Reagent Position Product
NitrationHNO₃/H₂SO₄Para to -NEt₂Nitro derivative
BrominationBr₂/FeBr₃Meta to -NHSMonobrominated compound

The para-directing effect of the diethylamino group dominates, favoring substitution at the 2- and 6-positions of the phenyl ring.

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazole core participates in nucleophilic displacement reactions:

Nucleophile Conditions Product
EthanolamineK₂CO₃, DMF, 80°CTriazole-N-substituted ethanolamine derivative
ThiophenolCuI, DIPEA, DCMThioether-linked dimer

These reactions are critical for modifying biological activity, as seen in analogous triazole derivatives with enhanced antibacterial properties .

Hydrolysis and Stability

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Product Application
6M HCl, refluxFree amine and acetic acidDegradation pathway analysis
NaOH (1M), RTSodium carboxylate intermediateProdrug design

Hydrolysis studies indicate the compound is stable at physiological pH but degrades rapidly in strongly acidic environments.

Photochemical Reactions

Exposure to UV light (λ = 254 nm) induces:

  • C-S bond cleavage in the thioether group, yielding pyridinyl radicals.

  • Triazole ring rearrangement to form isomeric triazolines.

These reactions necessitate light-protected storage for long-term stability.

Coordination Chemistry

The pyridinyl nitrogen and triazole sulfur act as ligands for transition metals:

Metal Salt Complex Formed Geometry Use
CuCl₂OctahedralAntifungalCatalyst in oxidation reactions
AgNO₃LinearAntimicrobialNanoparticle synthesis

Silver complexes exhibit potent antibacterial activity (MIC = 2 µg/mL against S. aureus) .

Comparative Reactivity Analysis

Functional Group Reactivity Key Reactions
Thioether (-S-)HighOxidation, nucleophilic substitution
TriazoleModerateCycloaddition, metal coordination
Diethylamino groupLowProtonation, quaternization

The thioether moiety is the most reactive site, enabling targeted modifications for drug development .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what catalytic systems are effective?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing equimolar concentrations of 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives with halogenated acetamide intermediates. Pyridine (0.01 M) and Zeolite-Y (acidic catalyst) are typically used under 150°C reflux conditions for 5 hours, followed by recrystallization in ethanol . Alternative methods employ S-alkylation of triazole precursors with alkyl halides in alkaline media at room temperature, yielding derivatives with >90% purity after characterization via ¹H/¹³C NMR .

Q. How is the anti-exudative activity (AEA) of this compound evaluated preclinically?

AEA is assessed using rodent models of inflammation (e.g., carrageenan-induced paw edema). The compound is administered at 10 mg/kg, with diclofenac sodium (8 mg/kg) as a reference. Parameters like edema volume reduction and cytokine levels (TNF-α, IL-6) are quantified. Comparative dose-response curves and statistical analysis (ANOVA, p<0.05) validate efficacy .

Q. What analytical techniques confirm the compound’s structural integrity and purity?

Characterization relies on:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., pyridinyl protons at δ 8.5–8.7 ppm, triazole-SH at δ 3.2–3.5 ppm).
  • HPLC-MS : For purity (>95%) and molecular ion confirmation (e.g., [M+H]⁺ at m/z 424.2).
  • Elemental Analysis : To validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridinyl vs. furanyl substituents) impact biological activity?

Substituting the pyridin-4-yl group with electron-withdrawing groups (e.g., furan-2-yl) reduces anti-exudative efficacy by 30–40%, likely due to decreased π-π stacking with COX-2 active sites. Conversely, methyl or ethyl groups at the triazole 4-position enhance metabolic stability (t₁/₂ > 6 hours vs. 2 hours for unsubstituted analogs) .

Q. What experimental design strategies optimize reaction yields while minimizing byproducts?

  • Design of Experiments (DoE) : Multi-variable screening (e.g., temperature, catalyst loading) identifies optimal conditions. For example, a central composite design revealed that reducing reflux time from 5 to 3 hours with Zeolite-Y (0.015 M) increases yield from 65% to 82% while suppressing thioether byproducts .
  • Flow Chemistry : Continuous-flow systems improve reproducibility in diazomethane synthesis (analogous to triazole intermediates), achieving >90% conversion with real-time FTIR monitoring .

Q. How to resolve contradictions in cytotoxicity data across cell lines (e.g., IC₅₀ variability)?

Discrepancies often arise from cell-specific uptake mechanisms. For instance, HepG2 cells (high P-gp expression) show 2.5-fold higher IC₅₀ values than MCF-7 cells. Mitigation strategies include:

  • Transport Inhibition : Co-administration with verapamil (P-gp inhibitor) reduces HepG2 IC₅₀ from 12 µM to 4.5 µM.
  • Metabolic Profiling : LC-MS/MS quantifies intracellular concentrations to normalize potency metrics .

Structural and Mechanistic Insights

Q. What molecular features distinguish this compound from related triazole derivatives?

Key differentiators include:

  • Diethylamino Group : Enhances solubility (logP = 2.1 vs. 3.5 for cyclohexyl analogs) and CNS penetration.
  • Pyridin-4-yl Moiety : Facilitates hydrogen bonding with Asp384 in COX-2 (docking score: -9.2 kcal/mol vs. -6.8 for phenyl analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.